3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
Description
The compound 3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione (CAS: 477848-72-9, molecular formula: C₂₅H₂₄ClN₃O₃S) is a quinazoline derivative characterized by a thione group at position 2, an imino group at position 4, and substituents including 3-chloro-4-methoxybenzyl, 6,7-dimethoxy, and a dihydroquinazoline backbone . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDDVFXUUCONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The target compound’s 3-chloro-4-methoxybenzyl group distinguishes it from analogs like 4l (4-methoxyphenyl), which lacks the chloro substituent. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or binding affinity compared to purely methoxy-substituted derivatives .
- Synthetic Complexity : The synthesis of 4l achieved an 81% yield via Suzuki-Miyaura coupling, whereas the target compound’s synthetic route remains unreported in the provided evidence. Thiourea intermediates (e.g., in ) suggest cyclization pathways for similar thione-containing quinazolines .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Theoretical Property Comparisons
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with analogs like GF120918 (LogP 4.1), suggesting moderate membrane permeability but poor aqueous solubility .
- Computational Insights : Triazolone derivatives (e.g., in ) were analyzed using DFT methods, revealing Mulliken charges and HOMO-LUMO gaps critical for reactivity. Similar studies on the target compound could elucidate its electronic profile .
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